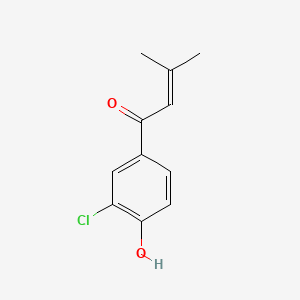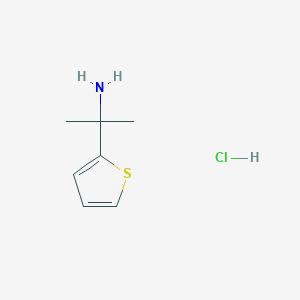
2-(Thiophen-2-yl)propan-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Thiophen-2-yl)propan-2-amine hydrochloride is a chemical compound that belongs to the class of thiophene derivatives. It is structurally similar to amphetamine, with the phenyl ring replaced by a thiophene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)propan-2-amine hydrochloride typically involves the reaction of thiophene with appropriate reagents to introduce the amine group. One common method involves the reaction of thiophene with isopropyl chloroacetate, followed by reduction to obtain the desired amine . The reaction conditions often include the use of solvents like N,N-Dimethylformamide (DMF) and reducing agents such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Thiophen-2-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene S-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and bromination, can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include thiophene S-oxides, amine derivatives, and various substituted thiophene compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound has been investigated for its effects on biological systems, particularly its stimulant properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of materials with specific electronic properties, such as organic semiconductors
Wirkmechanismus
The mechanism of action of 2-(Thiophen-2-yl)propan-2-amine hydrochloride is believed to be similar to that of amphetamine. It likely acts as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent, increasing the levels of these neurotransmitters in the brain. This action results in stimulant effects, including increased alertness and energy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiopropamine: An analogue of amphetamine with a thiophene ring instead of a phenyl ring.
2-Thiopheneethylamine: Another thiophene derivative used in various chemical syntheses.
Uniqueness
Its thiophene ring imparts distinct electronic properties, making it valuable in the development of advanced materials and therapeutic agents .
Eigenschaften
Molekularformel |
C7H12ClNS |
|---|---|
Molekulargewicht |
177.70 g/mol |
IUPAC-Name |
2-thiophen-2-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H11NS.ClH/c1-7(2,8)6-4-3-5-9-6;/h3-5H,8H2,1-2H3;1H |
InChI-Schlüssel |
BBCWAEIXWGUKGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CS1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13497049.png)

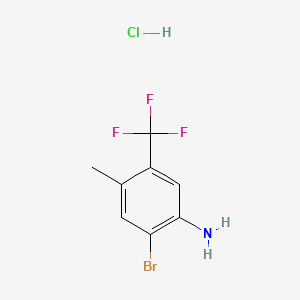
![rac-8-tert-butyl 6,7-dimethyl (1R,2R,5R,6S,7R)-2-hydroxy-8-azabicyclo[3.2.1]octane-6,7,8-tricarboxylate](/img/structure/B13497069.png)
![Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13497078.png)
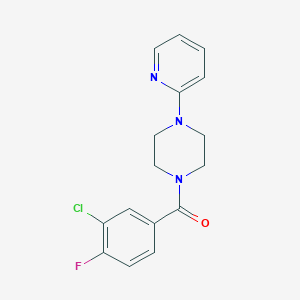

![Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13497092.png)
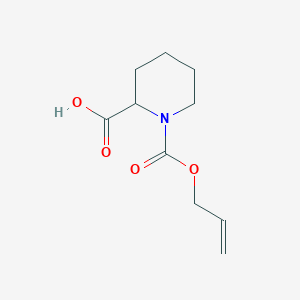
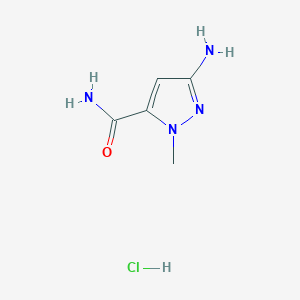
![9,9-Dimethyl-5-oxa-2,7-diazaspiro[3.5]nonan-6-one](/img/structure/B13497151.png)
![rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans](/img/structure/B13497154.png)
